molecular formula C12H9NO2S2 B2377276 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile CAS No. 130138-43-1

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile

Cat. No. B2377276
CAS RN: 130138-43-1
M. Wt: 263.33
InChI Key: SSODAJBDIKVJRZ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly used in scientific research as a building block for the synthesis of various organic molecules. This compound has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Properties

  • A method for synthesizing 3-substituted benzo[b]thiophenes was developed using α-substituted 2-(1-phenylethylthio)styrenes, which can be prepared from 2-mercaptophenyl ketones or benzenethiols in a few steps. This method involves a cyclization process using iodine in acetonitrile to yield benzo[b]thiophenes in fair to good yields (Kobayashi et al., 2007).
  • An innovative synthesis route for 3-substitued benzo[b]thiophenes from α-substituted 2-bromo-β-methoxystyrenes has been reported. This involves bromine-lithium exchange followed by a reaction with sulfur, yielding α-substituted β-methoxy-2-sulfanylstyrenes, which are further processed to produce the desired products (Kobayashi et al., 2010).

Biomedical Research

  • A study developed and analyzed a biologically active molecule structurally similar to 2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile, demonstrating in vitro nanomolar inhibitory activity against hepatitis B virus. This highlights the potential biomedical applications of such compounds (Ivachtchenko et al., 2019).

Material Science

  • Research has been conducted on new derivatives of 2,5-di(thiophen-2-yl)furan-3-carbonitriles and their copolymers, emphasizing their electrochromic properties. These compounds show potential for applications in electronic display technologies due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).

properties

IUPAC Name

2-(benzenesulfonyl)-2-thiophen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S2/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSODAJBDIKVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzenesulfonyl)-2-(thiophen-2-yl)acetonitrile

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